molecular formula C21H22N6O2S B11061017 N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11061017
M. Wt: 422.5 g/mol
InChI Key: KHWJDBJOPCJFEI-LSHDLFTRSA-N
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Description

N’~2~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar core structures but different functional groups.

    Pyrazole Derivatives: Compounds containing the pyrazole ring with various substitutions.

    Pyrrole Derivatives: Compounds with the pyrrole ring and different functional groups.

Uniqueness

N’~2~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H22N6O2S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C21H22N6O2S/c1-4-27-12-15(11-23-27)10-22-25-20(28)19-18(26-7-5-6-8-26)17-16(13-29-3)9-14(2)24-21(17)30-19/h5-12H,4,13H2,1-3H3,(H,25,28)/b22-10+

InChI Key

KHWJDBJOPCJFEI-LSHDLFTRSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=N/NC(=O)C2=C(C3=C(C=C(N=C3S2)C)COC)N4C=CC=C4

Canonical SMILES

CCN1C=C(C=N1)C=NNC(=O)C2=C(C3=C(C=C(N=C3S2)C)COC)N4C=CC=C4

Origin of Product

United States

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